![molecular formula C20H21NOS B11763412 4-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11763412.png)
4-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde is an organic compound that features a piperidine ring attached to a benzoyl group, which is further connected to a thiobenzaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde typically involves a multi-step process. One common method starts with the reaction of piperidine with 4-(bromomethyl)benzaldehyde to form 4-(Piperidin-1-ylmethyl)benzaldehyde . This intermediate is then subjected to further reactions to introduce the benzoyl and thiobenzaldehyde groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for larger production volumes. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: 4-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzoic acid.
Reduction: 4-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The piperidine ring can form strong interactions with biological molecules, while the benzoyl and thiobenzaldehyde groups can participate in various chemical reactions, influencing the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
4-(Piperidin-1-ylmethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-(Piperidin-1-ylmethyl)benzaldehyde: Lacks the thiobenzaldehyde moiety.
Piperidine derivatives: A broad class of compounds with diverse pharmacological activities.
Uniqueness
4-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde is unique due to the combination of its piperidine ring, benzoyl group, and thiobenzaldehyde moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler piperidine derivatives .
Propiedades
Fórmula molecular |
C20H21NOS |
|---|---|
Peso molecular |
323.5 g/mol |
Nombre IUPAC |
4-[4-(piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde |
InChI |
InChI=1S/C20H21NOS/c22-20(19-10-6-17(15-23)7-11-19)18-8-4-16(5-9-18)14-21-12-2-1-3-13-21/h4-11,15H,1-3,12-14H2 |
Clave InChI |
ULSYKQMKLQFDRJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11763333.png)
![[2,2'-Bi-1,3-dioxolane]-4,4',5,5'-tetrol](/img/structure/B11763336.png)
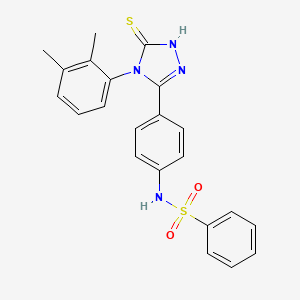
![6-Chloro-3-methylbenzo[D]isothiazole](/img/structure/B11763350.png)
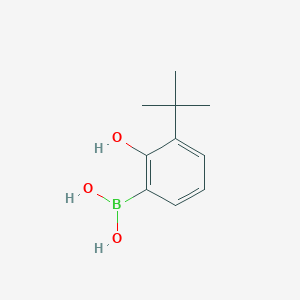

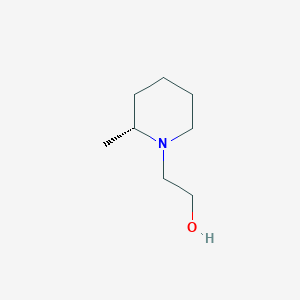
![3,4-Dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile](/img/structure/B11763365.png)
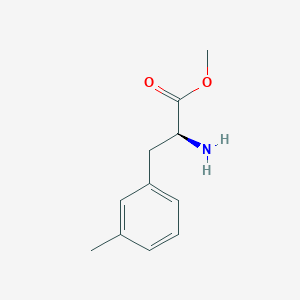

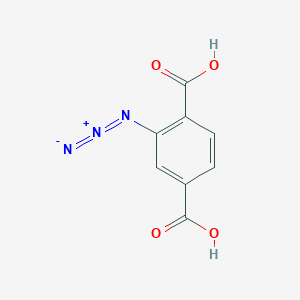
![Methyl 2-azaspiro[3.3]heptane-5-carboxylate](/img/structure/B11763384.png)
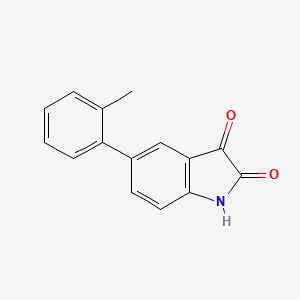
![7-Chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11763402.png)
